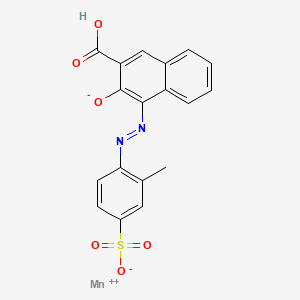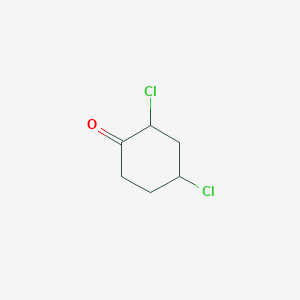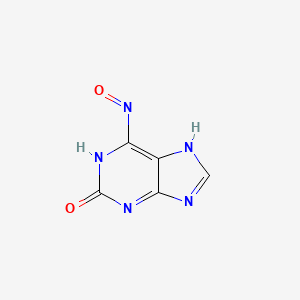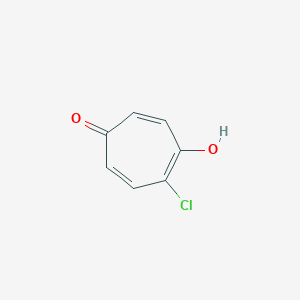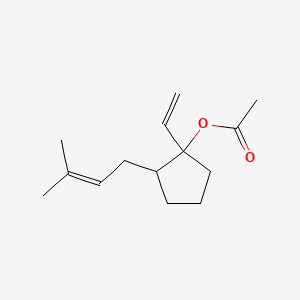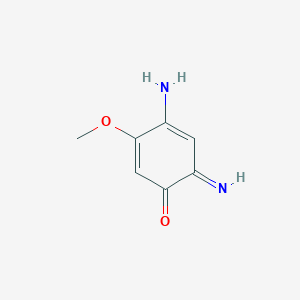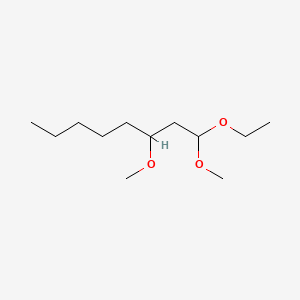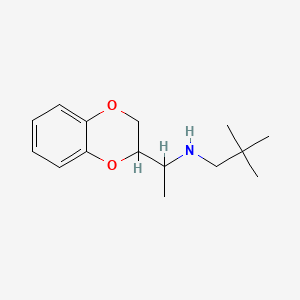
2-(1-Neopentylaminoethyl)-1,4-benzodioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is an organic compound that features a benzodioxane ring substituted with a neopentylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Neopentylaminoethyl Group: The neopentylaminoethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Neopentylaminoethyl)-1,4-benzodioxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the neopentylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Neopentylaminoethyl)-1,4-benzodioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The neopentylaminoethyl group may interact with enzymes or receptors, leading to various biological effects. The benzodioxane ring can also play a role in stabilizing the compound and facilitating its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentyl alcohol: A compound with a similar neopentyl group but different functional groups.
Neopentylamine: Shares the neopentyl group and amine functionality.
Benzodioxane derivatives: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is unique due to the combination of the neopentylaminoethyl group and the benzodioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Eigenschaften
CAS-Nummer |
67011-33-0 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H23NO2/c1-11(16-10-15(2,3)4)14-9-17-12-7-5-6-8-13(12)18-14/h5-8,11,14,16H,9-10H2,1-4H3 |
InChI-Schlüssel |
JPDSUSRTWKLSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1COC2=CC=CC=C2O1)NCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


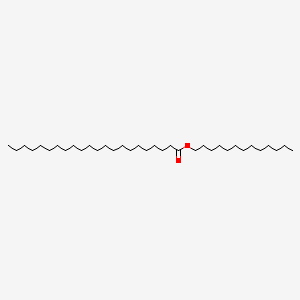


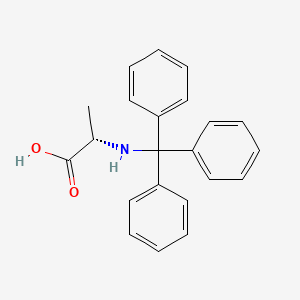
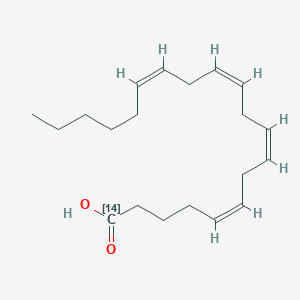
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
